
nor-NOHA
Descripción general
Descripción
Synthesis Analysis
The synthesis of nor-NOHA involves specific chemical pathways to obtain its unique structure, enabling it to inhibit arginase effectively. Although the detailed chemical synthesis process is not explicitly covered in the provided research, this compound's role in experimental setups often implicates its synthetic availability and application in modulating arginase activity.
Molecular Structure Analysis
This compound's molecular structure is crucial for its function as an arginase inhibitor. Its design allows it to compete with L-arginine, the common substrate for both nitric oxide synthase (NOS) and arginase enzymes, thereby influencing the production of nitric oxide (NO) and ornithine. This competition is central to this compound's role in various biological processes, including modulation of nitric oxide production and impact on vascular functions and immune responses.
Chemical Reactions and Properties
This compound interacts with the arginase enzyme, inhibiting its activity and affecting the arginine metabolism pathway. This interaction reduces arginase's ability to convert L-arginine into ornithine and urea, thus potentially increasing the availability of L-arginine for nitric oxide synthesis. Such chemical properties of this compound underline its utility in research focusing on nitric oxide-related physiological and pathological phenomena.
Physical Properties Analysis
While specific physical properties of this compound, such as solubility, stability, and molecular weight, are not directly addressed in the reviewed literature, these characteristics are implicitly significant for its application in biological experiments. The efficacy and reliability of this compound as an arginase inhibitor in various experimental setups would be influenced by these physical properties.
Chemical Properties Analysis
The chemical properties of this compound, particularly its interaction with arginase and its competition with L-arginine, define its role in biological systems. By inhibiting arginase, this compound shifts the L-arginine metabolism towards enhanced nitric oxide production, showcasing its potential therapeutic implications in conditions characterized by impaired nitric oxide synthesis or action.
Aplicaciones Científicas De Investigación
Tratamiento de la tuberculosis pulmonar
nor-NOHA: se ha estudiado por su papel en la modulación de las respuestas inmunitarias en modelos experimentales de ratón de tuberculosis pulmonar, particularmente en el contexto de la coinfección por VIH . Se ha demostrado que polariza los macrófagos murinos hacia un fenotipo M1, que está asociado con una mayor producción de óxido nítrico y una reducción de Mycobacterium tuberculosis (Mtb) en los macrófagos. In vivo, this compound redujo la arginasa pulmonar y aumentó el metabolito antimicrobiano espermina, lo que se correlacionó con una tendencia hacia la reducción de las unidades formadoras de colonias de Mtb en los pulmones .
Manejo de la coinfección por VIH
En los casos de coinfección por VIH y Mtb, la activación de la arginasa-1 debido a la infección por VIH puede promover la supervivencia y la replicación de ambos patógenos. El tratamiento con this compound en ratones con sistema inmunitario humanizado (HIS) aumentó las respuestas de citoquinas a Mtb y Mtb/VIH en el tejido pulmonar, aunque no alteró significativamente la carga bacteriana o la carga viral. Esto sugiere una posible aplicación de this compound como terapia dirigida al huésped para aumentar los antibióticos en la quimioterapia de la tuberculosis .
Control de infecciones parasitarias
This compound ha mostrado ser prometedor en modelos animales e in vitro de infecciones parasitarias. Su inhibición de la actividad de la arginasa después de la infección con dos especies de Leishmania retrasó el desarrollo de la leishmaniasis, lo que indica su potencial como agente terapéutico en el manejo de enfermedades parasitarias .
Investigación del cáncer
En el contexto del cáncer, se ha investigado this compound por su capacidad para inducir la apoptosis en las células leucémicas específicamente en condiciones hipóxicas. Esto sugiere una aplicación única de this compound para dirigirse a las condiciones microambientales que a menudo están presentes en los tumores sólidos .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-8-5(7)9-12/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBHCUDVWOTEKO-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C(N)NO)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN=C(N)NO)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332211 | |
| Record name | NOR-N-OMEGA-HYDROXY-L-ARGININE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
189302-40-7, 291758-32-2 | |
| Record name | Nor-noha | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189302407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | nor-NOHA | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02381 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NOR-N-OMEGA-HYDROXY-L-ARGININE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NOR-NOHA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0F1149OFR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Nω-hydroxy-nor-L-arginine (nor-NOHA) is a potent and selective inhibitor of the enzyme arginase. [] Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. [, , ] By inhibiting arginase, this compound increases the availability of L-arginine for NOS, leading to enhanced nitric oxide (NO) production. [, , , , , , , ] This increase in NO bioavailability has been linked to various beneficial effects, including improved endothelial function, [, , ] reduced inflammation, [, , ] and protection against ischemia-reperfusion injury. [, , , ]
ANone: The provided research primarily focuses on the biological activity of this compound. Information regarding its material compatibility, stability under various conditions, and specific applications beyond its biomedical context is limited in these studies.
A: this compound itself is not a catalyst but rather an enzyme inhibitor. It exerts its effects by binding to and inhibiting the enzyme arginase. [] This inhibition is competitive, meaning this compound competes with the natural substrate, L-arginine, for binding to the active site of arginase. [, , ] This inhibition ultimately leads to increased L-arginine availability for NOS and enhanced NO production. [, , , , , , , ]
A: Yes, computational methods have been employed. Docking studies have been performed to investigate the interaction of this compound and its derivatives with the active site of arginase. [] These studies provide insights into the binding mode and structural features important for arginase inhibition. Additionally, quantitative structure-activity relationship (QSAR) models could be developed based on this compound and its analogs to predict the activity of novel arginase inhibitors. []
A: While specific details about the stability of this compound under various conditions are not extensively discussed in the provided papers, one study did find that this compound exhibited low passive diffusion across artificial membranes, suggesting the need for transporters for intracellular uptake. [] This finding implies the potential need for formulation strategies to enhance its bioavailability. []
ANone: The provided research predominantly focuses on preclinical studies investigating the therapeutic potential of this compound. Therefore, information regarding specific SHE regulations, compliance guidelines, and risk minimization strategies is limited in these studies.
A: Studies in rats revealed that this compound is rapidly cleared from plasma, with a mean residence time of 12.5 minutes after intravenous administration. [] Its bioavailability varies depending on the route of administration, with an absolute bioavailability of 98% and 53% after intraperitoneal and intratracheal administration, respectively. [] The absorption rate from the airways appears to be dose-dependent and a limiting factor for its bioavailability. [] this compound's in vivo activity is evident in its ability to increase plasma nitrite levels, a marker of NO production, [] and the citrulline-to-ornithine ratio, suggesting a shift in arginine metabolism towards NO synthesis. [, ]
A: In vitro, this compound has demonstrated beneficial effects in various cell types. For example, it has been shown to protect retinal microvascular endothelial cells from high glucose-induced damage, [] inhibit the proliferation and induce apoptosis of liver cancer cells (HepG2), [] and attenuate airway allergic reactions and inflammation in cultured cells. [] In vivo studies have shown that this compound can ameliorate experimental ulcerative colitis in mice, [] improve coronary microvascular function in type 2 diabetic rats, [] protect against myocardial ischemia-reperfusion injury in rats and pigs, [, ] and reduce blood pressure and improve vascular function in spontaneously hypertensive rats. [, ] Clinical trials have also demonstrated the efficacy of this compound in improving endothelial function in patients with coronary artery disease and type 2 diabetes mellitus. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



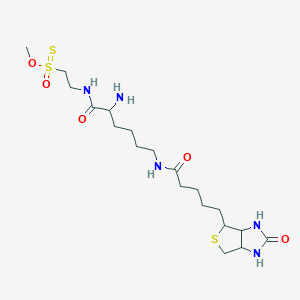





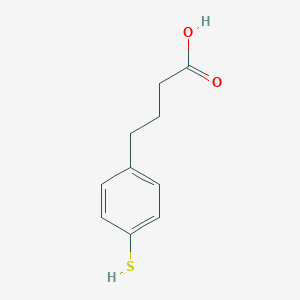

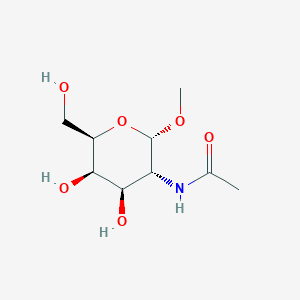

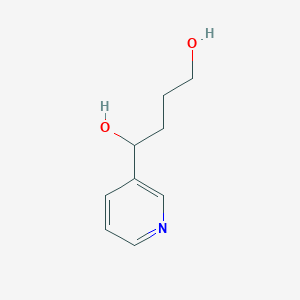
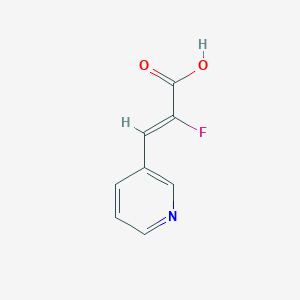

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14521.png)